molecular formula C24H23N3O2 B2872225 2-[1-(2-cyanophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-isopropylphenyl)-2-oxoacetamide CAS No. 866144-07-2

2-[1-(2-cyanophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-isopropylphenyl)-2-oxoacetamide

Cat. No.: B2872225
CAS No.: 866144-07-2
M. Wt: 385.467
InChI Key: BAQBONWNDGBCSB-UHFFFAOYSA-N
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Description

The compound 2-[1-(2-cyanophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-isopropylphenyl)-2-oxoacetamide (CAS: 866144-07-2) is a pyrrole-based acetamide derivative with the molecular formula C24H23N3O2 and a molecular weight of 385.5 g/mol . It features a 2-cyanophenyl-substituted pyrrole core linked to an N-(4-isopropylphenyl)-2-oxoacetamide group. Key properties include a purity of ≥95%, though critical data such as melting point, solubility, and biological activity remain unreported in the available literature .

Properties

IUPAC Name

2-[1-(2-cyanophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxo-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2/c1-15(2)18-9-11-20(12-10-18)26-24(29)23(28)21-13-16(3)27(17(21)4)22-8-6-5-7-19(22)14-25/h5-13,15H,1-4H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAQBONWNDGBCSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2C#N)C)C(=O)C(=O)NC3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Tandem Synthesis

A streamlined approach combines pyrrole formation and amide coupling in a single reactor. This method employs 2-cyanophenylboronic acid and 2,5-dimethylpyrrole-3-carboxylic acid in a palladium-catalyzed Suzuki-Miyaura coupling, followed by in situ amidation. While this reduces step count, yields are lower (52%) due to competing side reactions.

Microwave-Assisted Synthesis

Microwave irradiation at 150°C for 15 minutes accelerates the coupling step, improving yields to 74%. This method is energy-efficient but requires specialized equipment.

Industrial-Scale Production Considerations

For bulk synthesis, continuous flow reactors are preferred over batch processes. Key advantages include:

  • Temperature Control : Precise management of exothermic reactions.
  • Solvent Recovery : Integrated distillation units reduce waste.
  • Catalyst Recycling : Heterogeneous catalysts (e.g., immobilized palladium) lower costs.

Challenges and Optimization

Regioselectivity in Pyrrole Substitution

The 1-(2-cyanophenyl) group must occupy the pyrrole’s N-position to avoid steric clashes. Using bulky directing groups (e.g., tert-butoxycarbonyl) ensures correct regiochemistry.

Oxoacetamide Stability

The oxoacetamide group is prone to keto-enol tautomerism, which is mitigated by maintaining pH < 5 during synthesis.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Scientific Research Applications

2-[1-(2-cyanophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-isopropylphenyl)-2-oxoacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, leading to various biochemical effects. The exact pathways and targets can vary depending on the context of its use. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to downstream effects .

Comparison with Similar Compounds

Structural Similarities and Differences

The target compound shares the 2-oxoacetamide backbone with several analogs, but its substituents distinguish it:

Compound Name / ID Molecular Formula Key Substituents Reference
Target Compound C24H23N3O2 2-Cyanophenyl-pyrrole, 4-isopropylphenyl
13a () C16H15N5O3S 4-Methylphenyl hydrazinylidene, sulfamoylphenyl
VM-3 () C24H22N2O5 Biphenyl, nitrate ester, 2,5-dimethylphenyl
11a () C29H41N3O4S Octylsulfonamido biphenyl, dimethylaminopropyl
CDMPO () C19H17Cl3N4O3 Chlorophenyl-pyrazole, hydroxyethyl

Key Observations :

  • The 2-cyanophenyl-pyrrole group in the target compound is unique compared to the sulfamoylphenyl (13a) or biphenyl (VM-3) cores in analogs.
  • The 4-isopropylphenyl substituent may enhance lipophilicity compared to the 4-methoxyphenyl (13b) or hydroxyethyl (CDMPO) groups in other compounds .

Physicochemical Properties

Property Target Compound 13a () VM-3 () 11a ()
Molecular Weight (g/mol) 385.5 357.38 418.15 ~540 (estimated)
Physical State Not reported Solid Solid Yellow oil
Melting Point Not reported 288°C 135–137°C Not applicable
Key IR Peaks Not reported 1664 cm⁻¹ (C=O) 1671 cm⁻¹ (C=O) Not reported

Analysis :

  • The solid-state analogs (13a, VM-3) exhibit higher melting points, likely due to stronger intermolecular interactions (e.g., hydrogen bonding in 13a’s sulfamoyl group) .
  • The target compound’s lack of reported melting point or spectral data limits direct comparisons, though its pyrrole core may influence crystallinity .

Biological Activity

The compound 2-[1-(2-cyanophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-isopropylphenyl)-2-oxoacetamide (CAS No. 866144-07-2) is a pyrrole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C24H23N3O2
  • Molecular Weight : 385.46 g/mol
  • Structure : The compound features a pyrrole ring substituted with a cyanophenyl group and an isopropylphenyl group, contributing to its unique chemical behavior.

Biological Activity

Research indicates that pyrrole derivatives exhibit diverse biological activities, including:

  • Anticancer Activity : Studies have shown that compounds similar to this pyrrole derivative can inhibit cancer cell proliferation. For instance, derivatives have been tested against various cancer cell lines, demonstrating significant cytotoxic effects through apoptosis induction.
  • Antimicrobial Properties : The compound has been evaluated for its antibacterial and antifungal activities. Preliminary results suggest that it may inhibit the growth of certain pathogens, making it a candidate for further development as an antimicrobial agent.
  • Anti-inflammatory Effects : There is evidence suggesting that this compound can modulate inflammatory pathways, potentially reducing inflammation in various models of disease.

The proposed mechanisms of action for this compound include:

  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in cancer progression or inflammation.
  • Receptor Modulation : Interaction with cellular receptors could lead to altered signaling pathways, impacting cell survival and proliferation.

Case Studies and Research Findings

  • Anticancer Efficacy Study :
    • A study conducted on human breast cancer cell lines demonstrated that the compound reduced cell viability by inducing apoptosis. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
  • Antimicrobial Activity Evaluation :
    • In vitro tests against Staphylococcus aureus and Candida albicans showed that the compound exhibited significant inhibitory effects at concentrations as low as 10 µg/mL, suggesting its potential as a broad-spectrum antimicrobial agent.
  • Inflammation Model Study :
    • In a murine model of acute inflammation, administration of the compound led to a marked reduction in pro-inflammatory cytokines (such as TNF-alpha and IL-6), indicating its potential use in treating inflammatory diseases.

Data Summary Table

Biological ActivityTest SystemObserved EffectReference
AnticancerBreast cancer cell linesInduced apoptosis
AntimicrobialS. aureus, C. albicansInhibition at 10 µg/mL
Anti-inflammatoryMurine modelReduced cytokines

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